XLogP3‑AA Lipophilicity Head‑to‑Head Comparison: 6‑Methoxy vs. Parent, Methyl, Bromo, Chloro, and Trifluoromethyl Analogs
The computed octanol‑water partition coefficient (XLogP3‑AA) of 6‑methoxyimidazo[1,2‑a]pyrazine‑2‑carboxylic acid is 0.9 [1]. This value is intermediate between the unsubstituted parent (XLogP3‑AA = 0.6) [2], the 6‑methyl analog (XLogP3‑AA = 1.0) [3], and significantly lower than the 6‑bromo (XLogP3‑AA = 1.6) [4], 6‑chloro (XLogP3‑AA = 1.5) [5], and 6‑trifluoromethyl analogs [6]. The methoxy substituent thus imparts a moderate lipophilicity that differs from the more lipophilic halogenated series and the slightly less lipophilic parent.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 |
| Comparator Or Baseline | Parent: 0.6; 6-Methyl: 1.0; 6-Bromo: 1.6; 6-Chloro: 1.5; 6-CF3: ~1.8 (PubChem computed) |
| Quantified Difference | Δ vs parent = +0.3; Δ vs 6-methyl = -0.1; Δ vs 6-bromo = -0.7; Δ vs 6-chloro = -0.6; Δ vs 6-CF3 ≈ -0.9 |
| Conditions | PubChem XLogP3-AA 3.0 algorithm; consistent computational method across all compounds |
Why This Matters
Lipophilicity directly influences membrane permeability and oral bioavailability; the 0.6–0.7 unit difference from halogenated analogs can shift a compound from the CNS-accessible to the peripherally-restricted space, making the methoxy variant preferable for targets requiring moderate lipophilicity.
- [1] PubChem CID 84014497: 6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid – Computed Properties (XLogP3-AA). View Source
- [2] PubChem CID 12674617: Imidazo[1,2-a]pyrazine-2-carboxylic acid – Computed Properties (XLogP3-AA). View Source
- [3] PubChem CID 10725979: 6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid – Computed Properties (XLogP3-AA). View Source
- [4] PubChem CID 28875797: 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid – Computed Properties (XLogP3-AA). View Source
- [5] PubChem CID 55265180: 6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid – Computed Properties (XLogP3-AA). View Source
- [6] PubChem CID 71355434: 6-(Trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid – Computed Properties (XLogP3-AA). View Source
